2-Oxoimidazolidine-4,5-dicarbonitrile

Beschreibung

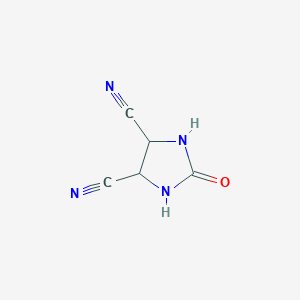

Structure

3D Structure

Eigenschaften

CAS-Nummer |

33420-43-8 |

|---|---|

Molekularformel |

C5H4N4O |

Molekulargewicht |

136.11 g/mol |

IUPAC-Name |

2-oxoimidazolidine-4,5-dicarbonitrile |

InChI |

InChI=1S/C5H4N4O/c6-1-3-4(2-7)9-5(10)8-3/h3-4H,(H2,8,9,10) |

InChI-Schlüssel |

IXOLQQDYUOOMQM-UHFFFAOYSA-N |

SMILES |

C(#N)C1C(NC(=O)N1)C#N |

Kanonische SMILES |

C(#N)C1C(NC(=O)N1)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Oxoimidazolidine 4,5 Dicarbonitrile and Its Structural Analogs

Established Synthetic Pathways to the 2-Oxoimidazolidine-4,5-dicarbonitrile Framework

Traditional methods for constructing the 2-oxoimidazolidine ring system rely on well-understood, stepwise reactions involving readily available precursors. These pathways provide reliable access to the target scaffold, forming the foundation for more advanced synthetic explorations.

The primary and most established route to the this compound framework begins with diaminomaleonitrile (B72808) (DAMN). researchgate.net DAMN is a versatile and highly reactive starting material, serving as a tetramer of hydrogen cyanide. researchgate.net The synthesis typically proceeds through the formation of a urea (B33335) derivative of DAMN, which is then induced to cyclize.

One common approach involves the reaction of diaminomaleonitrile with an isocyanate. acs.org This reaction forms an open-chain urea derivative, which can subsequently undergo an intramolecular cyclization to yield the 2-oxoimidazolidine ring. acs.org For instance, reacting DAMN with various isocyanates (e.g., methyl, n-butyl, t-propyl isocyanate) in a suitable solvent like acetonitrile (B52724) or ethyl acetate (B1210297) produces the corresponding urea intermediates in good yields. acs.org The subsequent cyclization of these DAMN-urea derivatives can be promoted by reacting them with carbonyl compounds such as aldehydes or ketones. acs.org

A reinvestigation of similar reactions has shown that the reaction of DAMN-urea derivatives with aldehydes or ketones in the presence of a base like triethylamine (B128534) can lead to substituted 2-oxoimidazoles, which are closely related to the target structure. researchgate.net The precise control of reaction conditions is crucial to favor the formation of the desired 2-oxoimidazolidine framework over other potential heterocyclic products like purines or pyrimidines. acs.orgresearchgate.net

Below is a table summarizing typical reaction conditions for the formation of DAMN-urea precursors, a key step toward the target compound.

| Precursor 1 | Precursor 2 | Solvent | Product | Yield (%) |

| Diaminomaleonitrile | Methyl Isocyanate | Acetonitrile | N-(1,2-dicyano-2-aminovinyl)-N'-methylurea | 85 |

| Diaminomaleonitrile | t-Propyl Isocyanate | Acetonitrile | N-(1,2-dicyano-2-aminovinyl)-N'-t-propylurea | 67 |

| Diaminomaleonitrile | n-Butyl Isocyanate | Ethyl Acetate | N-(1,2-dicyano-2-aminovinyl)-N'-n-butylurea | 62 |

This interactive table is based on data for the synthesis of DAMN-urea precursors, which are key intermediates for the target compound. acs.org

The formation of the 2-oxoimidazolidine ring from diaminomaleonitrile precursors is a process governed by fundamental principles of nucleophilic addition and cyclization. The key mechanistic step is the intramolecular ring closure of a DAMN-urea derivative.

The proposed mechanism proceeds as follows:

Precursor Formation: Diaminomaleonitrile reacts with an isocyanate or a similar carbonyl source. The nucleophilic amino group of DAMN attacks the electrophilic carbonyl carbon of the isocyanate, forming a urea derivative. nih.gov

Intramolecular Nucleophilic Attack: The second amino group on the DAMN backbone, which is now part of the urea derivative, acts as an internal nucleophile. It attacks the carbonyl carbon of the urea moiety. researchgate.net

Cyclization and Ring Closure: This attack leads to the formation of a five-membered ring intermediate.

Dehydration/Proton Transfer: Subsequent proton transfers and the elimination of a water molecule (or another small molecule, depending on the specific reactants) result in the formation of the stable, aromatic, or partially saturated 2-oxoimidazolidine ring.

Studies on related systems, such as the reaction of DAMN Schiff base derivatives with isocyanates, have confirmed the formation of substituted 2-oxoimidazoles, which provides strong evidence for this type of cyclization pathway. researchgate.net The regioselectivity of the cyclization is directed by the inherent reactivity of the functional groups involved.

Novel and Emerging Synthetic Strategies for this compound Derivatives

To overcome the limitations of traditional multistep syntheses, researchers are exploring more efficient and versatile strategies. These include multi-component reactions, stereoselective methods for creating chiral analogs, and the application of green chemistry principles to reduce environmental impact.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netrug.nl The application of MCRs to construct the oxoimidazolidine core is an active area of research.

A general MCR approach for synthesizing highly substituted 2-imidazolines (a related structure) involves the reaction of an amine, an aldehyde, and an isocyanide. scispace.comnih.gov Adapting this strategy for this compound could involve a three-component reaction between diaminomaleonitrile, an aldehyde or ketone, and an isocyanate or carbon dioxide as the carbonyl source. A pseudo-multicomponent protocol has been successfully used to synthesize 1,3-disubstituted imidazolidin-2-ones, demonstrating the feasibility of such one-pot approaches. mdpi.com This method involves the in situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com

The primary advantages of MCRs include operational simplicity, reduction of waste, and the ability to generate diverse molecular libraries by varying the starting components. researchgate.net

| Component 1 | Component 2 | Component 3 | Potential Product Core |

| Diamine (e.g., DAMN) | Aldehyde/Ketone | Isocyanide | Substituted Imidazoline/Imidazolidine (B613845) |

| Diamine | Aldehyde | Carboxylic Acid | Substituted Imidazolidine |

| Diamine | Carbonyl Source (e.g., CDI) | - | 2-Oxoimidazolidine |

This interactive table outlines potential components for multi-component reactions to construct the imidazolidine framework.

While this compound itself is achiral, its structural analogs, where the C4 and C5 positions are substituted, can possess stereocenters. The development of stereoselective synthetic methods is crucial for accessing optically active versions of these analogs for applications in fields like medicinal chemistry and materials science. Chiral 2-imidazolidinones are valuable as chiral auxiliaries in asymmetric synthesis. researchgate.net

Key approaches for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing an enantiomerically pure diamine precursor ensures the stereochemistry is transferred to the final imidazolidinone product. For example, trans-(R,R)-diaminocyclohexane has been used to create chiral 1,3-disubstituted imidazolidin-2-ones. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-forming reaction. Metal-catalyzed diamination of dienes with ureas has been shown to produce chiral imidazolidin-2-ones with high efficiency. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the stereochemical outcome of the cyclization reaction. Chiral 2-imidazolidinones themselves have been widely used as effective chiral auxiliaries in various asymmetric transformations, including alkylation and aldol (B89426) reactions. researchgate.net

These methods allow for the controlled synthesis of specific stereoisomers, which is essential for investigating their unique properties. researchgate.net

The integration of green chemistry principles into synthetic protocols aims to reduce the environmental footprint of chemical manufacturing. unibo.it For the synthesis of this compound and its derivatives, several green strategies are being explored.

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been effectively used for synthesizing various heterocyclic compounds, including imidazolidinone and benzimidazole (B57391) derivatives. researchgate.netinternationaljournalcorner.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key focus. mdpi.com The reaction between diaminomaleonitrile and aldehydes has been successfully carried out in water without any catalyst, demonstrating a cleaner and more efficient method. nih.gov Natural acids, such as citric acid from lemon juice, have also been used as catalysts in aqueous media. arkat-usa.org

Catalysis: The use of recyclable or heterogeneous catalysts, such as ZnO nanoparticles, can improve reaction efficiency and simplify product purification, minimizing waste. nih.gov

These approaches not only make the synthesis more sustainable but can also lead to improved process efficiency and safety. mdpi.com

| Conventional Method | Green Alternative | Advantages of Green Alternative |

| Heating with organic solvents (e.g., methanol) | Microwave irradiation in water or solvent-free | Reduced reaction time, lower energy consumption, avoidance of toxic solvents. researchgate.netnih.gov |

| Stoichiometric acid/base catalysts | Recyclable nanocatalysts (e.g., ZnO) | Catalyst can be recovered and reused, easier work-up, reduced waste. nih.gov |

| Long reaction times at reflux | Ultrasonic irradiation | Accelerated reaction rates, improved yields, energy efficiency. nih.govarkat-usa.org |

This interactive table compares conventional synthetic methods with emerging green chemistry alternatives.

Derivatization and Functionalization of the Dicarbonitrile Moieties

The chemical architecture of this compound is distinguished by the presence of vicinal dicarbonitrile groups attached to the heterocyclic core. These nitrile moieties are not merely passive structural elements; they represent highly versatile functional handles for a wide array of chemical transformations. researchgate.net The electrophilic nature of the nitrile carbon and the nucleophilicity of the nitrogen atom, combined with the π-system of the triple bond, confer a rich and diverse reactivity. nih.gov This section details the principal methodologies for the derivatization and functionalization of these dicarbonitrile groups, enabling the synthesis of a broad spectrum of structural analogs with modified physicochemical properties and potential applications. The reactions discussed focus on transformations such as hydrolysis, reduction, cycloaddition, and reactions with organometallic species.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the dinitrile functions offers a direct pathway to corresponding amides and carboxylic acids. The reaction can be controlled to yield either the partial or complete hydrolysis product by careful selection of reaction conditions (e.g., acid or base concentration, temperature).

Under acidic conditions, the reaction typically initiates with the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. This process first yields an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions can lead to the subsequent hydrolysis of the amide to the carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Given the presence of two nitrile groups in this compound, the hydrolysis can proceed stepwise, potentially allowing for the isolation of the intermediate diamide (B1670390) or the mixed amido-carboxylic acid derivatives before complete conversion to the dicarboxylic acid analog.

Table 1: Expected Products from Hydrolysis of this compound

| Reagent/Condition | Intermediate Product | Final Product |

|---|---|---|

| H₂O, H⁺ (mild) | 2-Oxoimidazolidine-4,5-dicarboxamide | 2-Oxoimidazolidine-4,5-dicarboxylic acid |

| H₂O, OH⁻ (mild) | 2-Oxoimidazolidine-4,5-dicarboxamide | 2-Oxoimidazolidine-4,5-dicarboxylate salt |

| H₂O, H⁺ (strong) | - | 2-Oxoimidazolidine-4,5-dicarboxylic acid |

Reduction to Vicinal Diamines

The reduction of the dicarbonitrile moieties provides a synthetic route to 2-oxoimidazolidine-4,5-bis(aminomethyl), a vicinal diamine derivative. Vicinal diamines are a crucial structural motif found in numerous biologically active molecules and are valuable building blocks in organic synthesis. nih.gov

Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically employed for this transformation. The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is further reduced to the primary amine. chemistrysteps.com The resulting diamine analog possesses two primary amine groups, which can be used for further derivatization, such as acylation, alkylation, or formation of Schiff bases.

Table 2: Reduction of this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 2-Oxoimidazolidine-4,5-bis(aminomethyl) | -C≡N → -CH₂-NH₂ |

Cycloaddition Reactions for Heterocycle Synthesis

The nitrile group is an excellent participant in various cycloaddition reactions, allowing for the construction of nitrogen-containing heterocyclic rings. nih.gov A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, often catalyzed by zinc or other Lewis acids, is a highly efficient and common method for converting nitriles into tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry.

Applying this to this compound, a reaction with an azide (B81097) source like sodium azide (NaN₃) would be expected to convert one or both nitrile groups into tetrazolyl moieties, yielding novel and structurally complex analogs.

Table 3: [3+2] Cycloaddition with Azide

| Reagent | Product (assuming complete reaction) | Reaction Type |

|---|

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, readily add to the electrophilic carbon of nitrile groups. The initial reaction forms an iminium salt intermediate, which upon acidic hydrolysis, is converted into a ketone. chemistrysteps.com

For this compound, this reaction offers a pathway to synthesize diketone derivatives. The reaction of the dinitrile with two or more equivalents of a Grignard reagent, followed by hydrolysis, would attach two new acyl groups to the 4 and 5 positions of the imidazolidinone ring. This method significantly expands the molecular complexity and provides access to precursors for other heterocyclic systems.

Table 4: Reaction with Organometallic Reagents

| Reagent (2+ equivalents) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Di-iminium magnesium halide salt | 1,1'-(2-Oxoimidazolidine-4,5-diyl)bis(alkan-1-one) |

Conversion to Amidoximes

The reaction of nitriles with hydroxylamine (B1172632) (NH₂OH) yields amidoximes, which are functional groups with significant utility, particularly as powerful chelating agents for metal ions. This functionalization involves the addition of hydroxylamine across the carbon-nitrogen triple bond. The conversion of nitrile-appended compounds to amidoximes is a known strategy in materials science, for example, in the functionalization of covalent organic frameworks. semanticscholar.orgoup.com This reaction applied to this compound would produce 2-oxo-N',N⁵-dihydroxyimidazolidine-4,5-dicarboximidamide, a molecule with enhanced potential for coordination chemistry.

Table 5: Formation of Amidoximes

| Reagent | Product | Key Functional Group |

|---|

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Oxoimidazolidine 4,5 Dicarbonitrile

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No specific FTIR spectrum or table of vibrational frequencies for 2-Oxoimidazolidine-4,5-dicarbonitrile has been published.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In related heterocyclic compounds, hydrogen bonding is a predominant feature. For instance, in the crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds, forming one-dimensional chains that extend along the c-axis. nih.gov This type of interaction, where a hydrogen atom acts as a bridge between two electronegative atoms, is a powerful tool in crystal engineering. Similarly, in (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a related imidazolidine (B613845) derivative, intricate networks of hydrogen bonds are observed. mdpi.com Specifically, the carboxylic acid group tends to act as a hydrogen bond donor, while the urea (B33335) moiety functions as a hydrogen bond acceptor. mdpi.com This leads to the formation of helical assemblies where molecules are interconnected. mdpi.com

Crystallographic Parameters, Space Group, and Unit Cell Characteristics

The precise description of a crystal structure is provided by its crystallographic parameters, which include the dimensions of the unit cell (the smallest repeating unit of a crystal) and the angles between its axes. The space group of a crystal describes the symmetry elements present in the structure.

While specific data for this compound is not available, we can examine the parameters of related compounds to understand the type of information this section would contain. For example, the crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile has been determined to be in the monoclinic space group P2/c. nih.gov Its unit cell parameters are a = 7.3217(6) Å, b = 12.8128(11) Å, c = 7.5202(6) Å, and β = 102.215(2)°. nih.gov The volume of the unit cell is 689.51(10) ų, and it contains four molecules (Z=4). nih.gov

Another related compound, 2-diazoimidazole-4,5-dicarbonitrile, crystallizes in the trigonal space group P321. researchgate.net The unit cell dimensions are a = 8.0746(3) Å and c = 16.7315(6) Å, with a volume of 944.73(8) ų. researchgate.net This unit cell contains six molecules (Z=6). researchgate.net

Interactive Data Table: Crystallographic Parameters of Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-azido-1H-imidazole-4,5-dicarbonitrile | Monoclinic | P2/c | 7.3217(6) | 12.8128(11) | 7.5202(6) | 90 | 102.215(2) | 90 | 689.51(10) | 4 |

| 2-diazoimidazole-4,5-dicarbonitrile | Trigonal | P321 | 8.0746(3) | 8.0746(3) | 16.7315(6) | 90 | 90 | 120 | 944.73(8) | 6 |

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact molecular formula, which is a critical step in the identification and characterization of a chemical compound.

For this compound, the expected molecular formula is C₅H₂N₄O. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. An HRMS experiment would aim to measure an m/z value that corresponds to this theoretical mass, thereby confirming the molecular formula.

Elemental analysis is another fundamental technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of each element present in the sample. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen would be compared to the calculated theoretical percentages for the molecular formula C₅H₂N₄O. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

For instance, in the characterization of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, both high-resolution mass spectrometry and elemental microanalysis were employed to confirm its molecular formula of C₅H₈N₂O₃. mdpi.com

Mechanistic Reactivity and Transformation Chemistry of 2 Oxoimidazolidine 4,5 Dicarbonitrile

Reactivity of the Imidazolidine (B613845) Ring System

The imidazolidine ring, a saturated heterocyclic motif containing two nitrogen atoms, along with a carbonyl group at the 2-position, exhibits reactivity at several sites. The nitrogen atoms can act as nucleophiles or be susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic center.

Electrophilic Substitution Reactions on the Ring Nitrogen Atoms

The nitrogen atoms of the 2-oxoimidazolidine ring possess lone pairs of electrons, rendering them nucleophilic and thus susceptible to substitution by electrophiles. The reactivity of these nitrogen atoms is, however, influenced by the electron-withdrawing nature of the adjacent carbonyl group and the dicarbonitrile substituents. These groups tend to decrease the nucleophilicity of the nitrogen atoms.

Reactions with alkylating or acylating agents can lead to N-functionalized derivatives. For instance, in related 2-oxazolidinone (B127357) systems, N-amination has been achieved using electrophilic aminating reagents like O-(p-nitrobenzoyl)hydroxylamine in the presence of a base such as sodium hydride. nih.gov While specific studies on 2-oxoimidazolidine-4,5-dicarbonitrile are limited, analogous reactions are plausible, potentially yielding N-substituted products. The reaction conditions would likely require strong electrophiles and suitable base catalysis to overcome the reduced nucleophilicity of the ring nitrogens.

Table 1: Plausible Electrophilic Substitution Reactions at Ring Nitrogens

| Electrophile | Reagent Example | Potential Product |

|---|---|---|

| Alkyl Halide | Methyl Iodide | 1-Methyl-2-oxoimidazolidine-4,5-dicarbonitrile |

| Acyl Halide | Acetyl Chloride | 1-Acetyl-2-oxoimidazolidine-4,5-dicarbonitrile |

Nucleophilic Addition Reactions to the Carbonyl and Imine Centers

The carbonyl carbon of the 2-oxoimidazolidine ring is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reaction is a fundamental process for carbonyl compounds, leading to a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.comyoutube.com The outcome of the reaction depends on the nature of the nucleophile and the stability of the intermediate. Strong nucleophiles, such as organometallic reagents or hydrides, can add to the carbonyl group.

Furthermore, the imidazolidinone ring can exist in tautomeric equilibrium with an imine form, although the keto form is generally more stable. This potential imine character provides another site for nucleophilic addition.

Transformations Involving the Dicarbonitrile Functionalities

The two nitrile groups attached to the imidazolidine ring at the 4 and 5 positions are key to the molecule's reactivity, offering pathways to a variety of functional group transformations and heterocyclic systems.

Hydrolysis and Alcoholysis Reactions of Nitrile Groups

Nitrile groups can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. savemyexams.comorganicchemistrytutor.combyjus.comacs.org The hydrolysis of this compound would be expected to proceed in a stepwise manner, potentially allowing for the isolation of the corresponding diamide (B1670390) or dicarboxylic acid derivatives. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. organicchemistrytutor.com Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. organicchemistrytutor.com

Table 2: Products of Nitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Mild Acid/Base | 2-Oxoimidazolidine-4,5-dicarboxamide | 2-Oxoimidazolidine-4,5-dicarboxylic acid |

Alcoholysis of the nitrile groups, in the presence of an acid catalyst, can lead to the formation of imidates, which are valuable intermediates in organic synthesis.

Reactions with Nitrogen-Containing Nucleophiles for Amidines and Heterocyclic Annulation

The reaction of nitriles with nitrogen-containing nucleophiles, such as amines and hydrazines, is a well-established method for the synthesis of amidines and other nitrogen-containing heterocycles. mdpi.comgoogle.comorganic-chemistry.orgsciforum.net The dicarbonitrile functionality in this compound provides a versatile platform for the construction of fused heterocyclic systems.

Reaction with amines in the presence of a catalyst, such as a Lewis acid or a transition metal complex, can lead to the formation of bis-amidines. mdpi.comorganic-chemistry.orgsciforum.net These reactions often require elevated temperatures to proceed. mdpi.com

Furthermore, the vicinal arrangement of the dicarbonitrile groups makes this compound an excellent precursor for heterocyclic annulation reactions. For example, condensation with 1,2-diamines can lead to the formation of fused pyrazine (B50134) rings. A similar strategy is employed in the synthesis of 2,3-dicyanopyrazines from diaminomaleonitrile (B72808) and α-dicarbonyl compounds. nih.govresearchgate.net Reaction with hydrazine (B178648) could similarly lead to the formation of fused pyridazine (B1198779) systems. The synthesis of such fused heterocycles is of significant interest due to their potential applications in materials science and medicinal chemistry. rsc.orgmdpi.com

Rearrangement and Isomerization Pathways

The 2-oxoimidazolidine ring system and its substituents can potentially undergo various rearrangement and isomerization reactions, leading to structurally diverse products.

Isomerization in molecules with multiple stereocenters or restricted bond rotation is a key consideration. For this compound, cis/trans isomerism with respect to the two nitrile groups is a possibility. wikipedia.orgyoutube.com The relative stability of the cis and trans isomers would depend on steric and electronic factors. Interconversion between isomers could potentially be achieved through thermal or photochemical methods, as has been observed in other systems. acs.orgnih.govchalmers.se The study of such isomerization processes is crucial for understanding the conformational dynamics and reactivity of the molecule.

Oxidative and Reductive Transformations of the this compound Scaffold

While specific research on the oxidative and reductive transformations of this compound is not extensively documented in publicly available literature, the reactivity of the imidazolidinone core and the influence of the vicinal dinitrile substituents allow for informed predictions of its chemical behavior.

Oxidative Transformations:

The 2-oxoimidazolidine ring is relatively stable to oxidation. However, under specific conditions, oxidative pathways can be envisaged. For instance, in related imidazolidinone systems, oxidation can occur at the carbon-hydrogen bonds of substituents on the nitrogen atoms or at the heterocyclic ring itself. For this compound, the primary sites for oxidation would likely be the N-H bonds, potentially leading to N-hydroxylated or N-aminated derivatives, or further oxidation to generate radical species under specific catalytic conditions.

In a more general sense, the oxidation of imidazolinium or imidazolium (B1220033) precursors is a known route to forming the corresponding imidazolidinone, imidazolone, or benzimidazolone derivatives. These reactions often employ reagents like copper and air, suggesting that the core 2-oxoimidazolidine structure possesses a degree of oxidative stability.

Reductive Transformations:

The reduction of the this compound scaffold offers several potential pathways, primarily targeting the carbonyl and nitrile functional groups.

Reduction of the Carbonyl Group: The ketone at the 2-position can be reduced to a secondary alcohol, yielding a 2-hydroxyimidazolidine derivative. This transformation is common for cyclic ureas and can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Reduction of the Nitrile Groups: The dinitrile functionalities at the 4 and 5 positions are susceptible to reduction. Depending on the reducing agent and reaction conditions, this can lead to the formation of primary amines (diaminomethyl derivatives) or imines. Catalytic hydrogenation or the use of complex metal hydrides are standard methods for nitrile reduction.

Reduction of the Imidazolidinone Ring: More forcing reduction conditions could lead to the cleavage of the heterocyclic ring. However, the stability of the cyclic urea (B33335) motif makes this a less probable outcome under mild reducing conditions. The asymmetric reduction of related imidazolinones to chiral imidazolidinones has been achieved using reagents like trichlorosilane (B8805176) in the presence of an organocatalyst, indicating that the core ring structure is retained during certain reductive processes.

The table below summarizes the expected products from the key reductive transformations of this compound.

| Starting Material | Reagent/Condition | Potential Product(s) |

| This compound | Mild Reducing Agent (e.g., NaBH4) | 2-Hydroxyimidazolidine-4,5-dicarbonitrile |

| This compound | Strong Reducing Agent (e.g., LiAlH4) | 2-Oxo-4,5-bis(aminomethyl)imidazolidine |

| This compound | Catalytic Hydrogenation | 2-Oxo-4,5-bis(aminomethyl)imidazolidine |

Cycloaddition and Ring-Forming Reactions Involving this compound as a Dienophile or Dipolarophile

The electronic properties of this compound, specifically the presence of two strongly electron-withdrawing nitrile groups on adjacent carbons of a potential double bond (via tautomerism), suggest that it would be a highly reactive dienophile in Diels-Alder reactions and a competent dipolarophile in 1,3-dipolar cycloadditions.

This compound as a Dienophile in [4+2] Cycloadditions:

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction typically occurs between an electron-rich diene and an electron-poor dienophile. The C4-C5 bond of a tautomeric form of this compound is expected to be highly electron-deficient due to the adjacent nitrile groups. This electronic characteristic makes it an excellent candidate for a dienophile in normal-electron-demand Diels-Alder reactions.

The reaction would proceed with an electron-rich diene, such as a substituted butadiene or a cyclic diene like cyclopentadiene, to yield a bicyclic or polycyclic adduct containing the imidazolidinone ring. The high degree of functionalization in the starting dienophile would be carried over into the product, providing a rapid route to complex molecular architectures.

The table below illustrates a hypothetical Diels-Alder reaction involving this compound.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | A cyclohexene-fused 2-oxoimidazolidine with dinitrile substitution. |

| Cyclopentadiene | This compound | A norbornene-fused 2-oxoimidazolidine derivative with dinitrile substitution. |

This compound as a Dipolarophile in [3+2] Cycloadditions:

In addition to its potential as a dienophile, the electron-deficient nature of the C4-C5 bond in the tautomeric form of this compound makes it a suitable partner in 1,3-dipolar cycloaddition reactions. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring.

Potential 1,3-dipoles that could react with this compound include:

Azides: Leading to the formation of triazole-fused imidazolidinones.

Nitrile oxides: Resulting in isoxazole-fused imidazolidinones.

Diazoalkanes: Yielding pyrazoline-fused imidazolidinones.

These cycloaddition reactions would provide a versatile and efficient method for the synthesis of novel, highly functionalized, polycyclic heterocyclic systems based on the 2-oxoimidazolidine scaffold.

Advanced Computational and Theoretical Investigations of 2 Oxoimidazolidine 4,5 Dicarbonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformer Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT), often employing basis sets such as 6-311G(d,p), are used to perform geometry optimization. This process computationally explores the potential energy surface of the molecule to find the lowest energy conformation, known as the ground state.

For 2-oxoimidazolidine-4,5-dicarbonitrile, the optimization would reveal precise bond lengths, bond angles, and dihedral angles. The imidazolidinone ring is expected to be nearly planar, though slight puckering can occur. The orientation of the two nitrile groups (C≡N) relative to the ring, whether they are on the same side (cis) or opposite sides (trans), represents the most significant conformational question. Computational analysis can calculate the energy of these different conformers to determine which is more stable.

Table 1: Representative Optimized Geometric Parameters for a 2-Oxoimidazolidine Ring System (Illustrative Data)

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å | Bond Angle | N-C-N | ~110.0° |

| N-C(O) | ~1.38 Å | C-N-C | |||

| C-N | ~1.46 Å | O=C-N | |||

| C-C | ~1.54 Å | C-C-C≡N | |||

| C-H | ~1.09 Å | ||||

| C≡N | ~1.15 Å |

Note: This table is illustrative and shows typical values for this class of compounds. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely distributed over the electron-withdrawing nitrile groups and the carbonyl carbon.

Table 2: Illustrative FMO Energy Values for a Heterocyclic Dinitrile Compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Note: These values are representative. The precise energies for this compound would be determined via specific quantum chemical calculations.

Charge Distribution, Electrostatic Potential Mapping, and Chemical Reactivity Prediction

Understanding the distribution of electronic charge within a molecule is key to predicting its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis is a common computational method used to calculate the partial charges on each atom.

This charge data is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface, using color to indicate charge distribution.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be centered on the carbonyl oxygen and the nitrogen atoms of the nitrile groups.

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These are expected around the hydrogen atoms attached to the ring nitrogens.

Green regions represent neutral potential.

The MEP map provides a clear visual guide to the molecule's reactive sites, corroborating predictions made by FMO theory.

Tautomerism and Prototropic Equilibria Studies

This compound can exist in different tautomeric forms due to the migration of a proton (prototropy). The primary form is the keto (amide) form. However, it can potentially tautomerize to its enol form, where the proton from a ring nitrogen moves to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond within the ring.

Computational methods can be used to calculate the relative energies and thermodynamic stabilities of these different tautomers. By comparing the total energies of the optimized structures for the keto and enol forms, it is possible to predict which tautomer is dominant under equilibrium conditions. For most simple amides and imidazolidinones, the keto form is significantly more stable than the enol form.

Reaction Mechanism Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to understand the rates of chemical reactions. To elucidate a reaction mechanism, computational chemists model the entire reaction coordinate from reactants to products. The point of highest energy along this path is the transition state, an unstable, short-lived configuration that the molecules must pass through to form products.

For a reaction involving this compound, such as its hydrolysis, computational TST could be used to:

Identify the structure of the transition state: For example, modeling the attack of a water molecule on the carbonyl carbon.

Calculate the activation energy (Ea): This is the energy difference between the reactants and the transition state, which is the primary barrier that must be overcome for the reaction to proceed. A high activation energy corresponds to a slow reaction.

Confirm the transition state: This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations provide invaluable, atom-level insights into how the reaction proceeds, which is often impossible to observe experimentally.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational frequencies of a molecule. These correspond to the absorption peaks in an infrared (IR) spectrum. Key functional groups have characteristic frequencies. For this compound, strong absorptions would be predicted for the C=O stretch, N-H stretch, and the C≡N stretch. Calculated frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor (e.g., ~0.96) for better correlation.

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Visible spectrum. The calculations yield the wavelength of maximum absorption (λmax) and the oscillator strength (f), which relates to the intensity of the absorption. These predictions help in interpreting the observed spectrum and understanding the electronic structure.

Table 3: Comparison of Predicted and Expected Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 cm⁻¹ | 3300-3400 cm⁻¹ |

| C≡N Stretch | ~2255 cm⁻¹ | 2240-2260 cm⁻¹ |

| C=O Stretch | ~1710 cm⁻¹ | 1700-1720 cm⁻¹ |

| C-N Stretch | ~1390 cm⁻¹ | 1350-1400 cm⁻¹ |

Potential Research Applications and Material Science Prospects of 2 Oxoimidazolidine 4,5 Dicarbonitrile Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Derivatives of 2-oxoimidazolidine are recognized as valuable synthetic intermediates for creating complex molecular architectures. The core structure is a key building block in the synthesis of various pharmaceutical agents and biologically important molecules. nih.gov A notable example is the use of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, a related dicarboxylic acid analog, as a crucial chiral intermediate in the total synthesis of d-biotin (Vitamin H). google.com This underscores the utility of the C4 and C5 functionalized 2-oxoimidazolidine core in constructing intricate natural products.

The dinitrile functionality in 2-Oxoimidazolidine-4,5-dicarbonitrile offers multiple pathways for chemical elaboration. Nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making them versatile handles for synthetic chemists. nih.gov This versatility allows for the construction of a wide array of heterocyclic compounds. For instance, the synthesis of various imidazole (B134444) derivatives often utilizes such multifunctional building blocks. benthamscience.comuomustansiriyah.edu.iq The reactivity of the imidazolidinone scaffold itself allows for modifications, such as N-alkylation or N-arylation, further expanding the library of accessible compounds. These derivatives are foundational in medicinal chemistry for developing new bioactive molecules. nih.govnih.gov

Exploration in the Development of Advanced Materials

The unique structural and electronic features of imidazolidinone derivatives make them attractive candidates for the development of advanced materials with tailored properties. elsevierpure.comresearchgate.net

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, laser technology, and optical computing. nih.govyoutube.com These materials interact with high-intensity light, such as that from lasers, to produce phenomena like second-harmonic generation (emitting light at twice the input frequency). youtube.com The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

Derivatives of this compound are promising for NLO applications. The dicarbonitrile groups are potent electron acceptors, while the nitrogen atoms of the imidazolidinone ring can be functionalized with electron-donating groups. This arrangement can create a strong intramolecular charge transfer system, which is a key requirement for high second-order NLO activity. nih.gov Theoretical studies on various organic molecules, including those with donor-π-acceptor frameworks, have shown that tuning the strength of the donor and acceptor groups can significantly enhance NLO properties. nih.govcapes.gov.br The imidazole ring system, to which imidazolidinone is related, is known to be a component in molecules with interesting optical properties, further suggesting the potential of its derivatives in photonics. nih.gov

The incorporation of specific heterocyclic units into polymer chains is a well-established strategy for tuning the final properties of the material. mdpi.commdpi.com Imidazole and imidazolium-containing polymers are explored for their unique characteristics, such as their ability to form hydrogen bonds and participate in electrostatic interactions. elsevierpure.comresearchgate.net These interactions can significantly influence the mechanical and thermal properties of the polymer.

Derivatives of 2-oxoimidazolidine can be incorporated into polymeric backbones or as pendant groups. The imidazolidinone moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong intermolecular hydrogen bonds. When integrated into polymers like polyurethanes, these groups can promote physical cross-linking, enhancing tensile strength and resilience. acs.org For example, introducing a ureidoimidazolidinone (UPy) functional group into polyurethane side chains led to materials with remarkable mechanical properties, including a tensile strength of 44 MPa. acs.org The rigid dinitrile-substituted ring of this compound could impart thermal stability and stiffness to polymer chains, making them suitable for applications requiring durable materials. mdpi.com

Catalytic Applications and Ligand Design in Transition Metal Chemistry

Imidazolidine (B613845) derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized the field of transition metal catalysis. mdpi.com NHCs are known for forming strong bonds with metal centers, leading to highly stable and active catalysts. nih.gov These catalysts are used in a wide range of organic transformations, including cross-coupling reactions which are fundamental to modern synthetic chemistry. academie-sciences.fr

Anionic iron complexes bearing imidazolidinium ligands have demonstrated catalytic activity in the cross-coupling of alkyl halides with Grignard reagents. academie-sciences.fr The design of the ligand is crucial, as its electronic and steric properties directly influence the reactivity and selectivity of the metal catalyst. nih.govrsc.org Derivatives of this compound could be used to synthesize novel NHC ligands. The electron-withdrawing dicarbonitrile groups would significantly alter the electronic properties of the resulting NHC ligand, potentially leading to unique catalytic activities not achievable with standard ligands. nih.gov Beyond NHCs, the nitrogen and oxygen atoms in the imidazolidinone ring can coordinate directly with transition metals, acting as multidentate ligands to form stable metal complexes with potential applications in catalysis and materials science. mdpi.commdpi.comnih.gov

Mechanistic Investigations of Biochemical Interactions (In Vitro Studies Only)

The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com Derivatives are studied for various therapeutic applications, and in vitro studies are the first step in understanding their potential mechanism of action.

The emergence of antimicrobial resistance is a major global health challenge, necessitating the discovery of new antimicrobial agents. ekb.egnih.gov Heterocyclic compounds, including derivatives of 2-oxoimidazolidine (and its thio-analogs, 2-thioxoimidazolidinones), are actively investigated for this purpose. nih.govekb.egresearchgate.net

In vitro studies have shown that various substituted imidazolidinone derivatives exhibit significant antibacterial and antifungal activity. benthamscience.comnih.gov For example, certain 2-thioxo-4-imidazolidinone derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. ekb.egresearchgate.net Antifungal activity has also been observed against pathogens like Candida albicans and Aspergillus niger. ekb.egresearchgate.net The specific substitutions on the imidazolidinone ring are critical for activity. In one study, a derivative featuring a 4-chlorophenyl group showed notable antibacterial activity against both S. aureus and P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.netekb.eg The activity is often structure-dependent, with different derivatives showing varying levels of potency against different microbial strains. mdpi.com

| Derivative Class | Tested Pathogen | Observed Activity / Finding | Reference |

|---|---|---|---|

| 2-Thioxo-4-imidazolidinones | Staphylococcus aureus (Gram-positive) | Compound 5b showed activity with MIC of 25 µg/mL. | ekb.egresearchgate.net |

| 2-Thioxo-4-imidazolidinones | Pseudomonas aeruginosa (Gram-negative) | Compound 5b showed activity with MIC of 25 µg/mL. | ekb.egresearchgate.net |

| 2-Thioxo-4-imidazolidinones | Candida albicans (Fungus) | Several derivatives (5a, 5b, 5c, 5e) exhibited antifungal activity. | ekb.egresearchgate.net |

| 2-Thioxo-4-imidazolidinones | Aspergillus niger (Fungus) | Most tested compounds showed activity against this fungus. | ekb.egresearchgate.net |

| Imidazo[4,5-b]quinoxalines (derived from imidazolidinones) | S. aureus, E. coli, K. pneumoniae, A. fumigatus | Compound 11c showed the best overall antimicrobial activity among those tested. | benthamscience.comnih.gov |

Studies on In Vitro Antiviral Activity against Specific Viral Targets

Recent research has highlighted the potential of 2-oxoimidazolidine derivatives as antiviral agents. A notable study investigated a series of novel 2-oxoimidazolidine compounds for their in vitro activity against the BK human polyomavirus type 1 (BKPyV), a significant pathogen in immunocompromised individuals.

Two compounds from this series demonstrated noteworthy efficacy. The compound 1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid (let's refer to it as Compound A) and N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide (B1670390) (Compound B) exhibited moderate activity against BKPyV. nih.gov Their half-maximal effective concentrations (EC₅₀) were determined to be 5.4 μM and 5.5 μM, respectively. These values are comparable to that of Cidofovir, an established antiviral drug used as a standard in the study. nih.gov

The selectivity of these compounds is a critical factor in their potential as therapeutic agents. The selectivity index (SI₅₀), which is a ratio of the cytotoxic concentration to the effective concentration, provides a measure of the therapeutic window. Compound A showed a selectivity index equivalent to that of Cidofovir, indicating a similar balance between its antiviral activity and its toxicity to host cells. nih.gov In contrast, Compound B, while effective, was found to have a selectivity index three times lower than Cidofovir, suggesting a higher potential for cytotoxicity. nih.gov

These findings underscore the potential of the 2-oxoimidazolidine core as a scaffold for the development of novel anti-BKPyV agents. The data suggests that modifications to the substituents on the 2-oxoimidazolidine ring can significantly influence both the antiviral potency and the safety profile of these derivatives.

| Compound Name (Conceptual) | Viral Target | EC₅₀ (μM) | Selectivity Index (SI₅₀) | Reference |

| 1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid | BK polyomavirus (BKPyV) | 5.4 | Comparable to Cidofovir | nih.gov |

| N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide | BK polyomavirus (BKPyV) | 5.5 | 3x lower than Cidofovir | nih.gov |

Enzymatic Inhibition or Activation Studies (Mechanistic Focus)

The dicarbonitrile functionality, in conjunction with a heterocyclic core, is a feature present in compounds known to interact with enzymatic systems. While direct enzymatic inhibition studies on this compound itself are not widely published, research on analogous structures provides insights into its potential in this area.

One area of interest is the inhibition of deubiquitinating enzymes (DUBs), which play a crucial role in cellular protein regulation and are implicated in various diseases. A high-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases (USPs), a family of DUBs. mdpi.com Subsequent research on analogues of this compound led to the discovery of potent and selective inhibitors of USP8. mdpi.com This suggests that the dicarbonitrile motif, as part of a rigid heterocyclic system, can be a key pharmacophore for targeting the active sites of such enzymes.

Furthermore, the core structure of 2-oxoimidazolidine is related to biotin (B1667282) (Vitamin B7), a vital cofactor for carboxylase enzymes. The biosynthesis of biotin involves intermediates with a similar imidazolidinone ring. For instance, cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid serves as a precursor in the total synthesis of biotin. This compound participates in carboxylation reactions, which are fundamental to metabolic processes like fatty acid synthesis and amino acid metabolism. This relationship to biotin precursors suggests that derivatives of 2-oxoimidazolidine could potentially interact with or modulate the activity of enzymes involved in these critical metabolic pathways.

The potential for enzymatic interaction is a promising avenue for the development of therapeutic agents targeting a range of conditions, from cancer to metabolic disorders. The ability of the dicarbonitrile groups to act as hydrogen bond acceptors or to participate in other non-covalent interactions could be pivotal in the design of specific enzyme inhibitors or activators based on the this compound scaffold.

| Compound/Analog | Enzyme/Pathway Interaction | Potential Therapeutic Area | Reference |

| 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | Inhibition of ubiquitin-specific proteases (USPs), specifically USP8 | Cancer, Neurodegenerative diseases | mdpi.com |

| cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | Precursor in biotin synthesis, involved in carboxylation reactions | Metabolic disorders |

Chemical Sensor Development Leveraging Specific Molecular Recognition

The development of chemical sensors for the specific detection of ions and molecules is a rapidly advancing field. The design of these sensors often relies on host-guest chemistry, where a receptor molecule is engineered to selectively bind to a target analyte. The unique electronic and structural features of this compound suggest its potential utility in this domain, although specific research in this area appears to be limited.

The dinitrile groups of the molecule are of particular interest for sensor applications. These groups can act as Lewis basic sites, capable of coordinating with metal ions. Furthermore, the nitrogen atoms within the imidazolidinone ring and the oxygen of the carbonyl group could also participate in metal ion binding, potentially allowing for the creation of a specific coordination pocket for a target ion. The rigidity of the five-membered ring could impart a degree of pre-organization to these binding sites, enhancing selectivity.

While direct applications of this compound in chemical sensing are not prominently documented in available literature, the principles of sensor design using similar heterocyclic and nitrile-containing compounds are well-established. For instance, various heterocyclic compounds are known to act as fluorophores, where their fluorescence properties are modulated upon binding to a specific analyte. If the this compound core can be functionalized with appropriate chromophores or fluorophores, it could form the basis of optical sensors.

The development of sensors based on this scaffold would likely involve synthesizing a library of derivatives with varying substituents to tune the selectivity and sensitivity for different target analytes. The potential for this class of compounds in the field of chemical sensing remains an open and intriguing area for future research and development.

Future Research Directions and Concluding Perspectives on 2 Oxoimidazolidine 4,5 Dicarbonitrile

Development of Highly Efficient and Sustainable Synthetic Routes

The availability of a compound in sufficient quantities is a prerequisite for its thorough investigation and potential application. Future research must prioritize the development of synthetic pathways to 2-Oxoimidazolidine-4,5-dicarbonitrile that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic strategies for related imidazolidinone structures often involve multi-step processes that may utilize hazardous reagents or require stringent reaction conditions.

Future synthetic endeavors should focus on:

Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to facilitate the cyclization and functionalization steps in a more efficient manner. For instance, exploring cobalt-catalyzed three-component reactions, which have proven effective for synthesizing other heterocyclic compounds like 2,5-substituted 1,3,4-oxadiazoles, could offer a promising avenue. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine readily available starting materials to construct the 2-oxoimidazolidine core in a single, atom-economical step. The use of water as a green solvent in such reactions, as demonstrated in the synthesis of other imidazolidine (B613845) derivatives, should be a key consideration. tandfonline.com

Flow Chemistry: Utilizing microreactor technology to enable precise control over reaction parameters, enhance safety, and allow for scalable, continuous production.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | High efficiency, selectivity, and potential for asymmetric synthesis. | Development of novel catalysts specific for the formation of the dicyano-substituted imidazolidinone ring. |

| Multicomponent Reactions | Atom economy, reduced waste, and simplified purification. | Identification of suitable starting materials and reaction conditions for a one-pot synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and precise process control. | Optimization of reaction parameters within a continuous flow system. |

Integration of Advanced Analytical Techniques for Deeper Structural and Dynamic Insight

A comprehensive understanding of the structural and dynamic properties of this compound is crucial for predicting its behavior and designing applications. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for initial characterization, future research should incorporate more advanced methods.

For instance, single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of related compounds like (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, revealing details about conformation and intermolecular interactions. sigmaaldrich.com For this compound, similar in-depth structural analysis will be vital.

Future analytical investigations should include:

Solid-State NMR: To probe the structure and dynamics in the solid state, providing information on polymorphism and molecular packing.

Advanced Mass Spectrometry Techniques: Employing techniques like ion mobility-mass spectrometry to gain insights into the gas-phase conformation and stability of the molecule and its complexes.

In-situ Spectroscopic Methods: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor the formation of the compound during a reaction, providing valuable mechanistic data.

Expansion of Theoretical Models for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, theoretical models can provide insights into its electronic structure, reactivity, and potential as a building block for larger systems. Density Functional Theory (DFT) calculations, for example, have been successfully used to study the energies and isomeric forms of other imidazolidinone derivatives. researchgate.net

Future theoretical work should aim to:

Develop Accurate Force Fields: Creating specific force fields for molecular dynamics simulations to study the conformational landscape and interactions with solvents or other molecules.

Predict Reactivity and Mechanistic Pathways: Using computational methods to model potential reactions involving the nitrile groups or the imidazolidinone core, thereby guiding synthetic efforts. nih.gov

Design Novel Materials: Employing computational screening to predict the properties of polymers or coordination complexes derived from this compound, potentially for applications in electronics or as energetic materials.

The following table outlines key computational methods and their potential applications for this compound:

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure calculations, reaction mechanism studies. | Understanding of orbital energies, charge distribution, and reaction energetics. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Insights into conformational flexibility, solvation, and intermolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of the nature and strength of bonds within the molecule and in molecular complexes. nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The dicarbonitrile functionality in this compound suggests a rich and varied reactivity profile that warrants thorough investigation. The nitrile groups can potentially undergo a range of chemical transformations, serving as precursors to other functional groups.

Future research should systematically explore:

Hydrolysis and Related Reactions: Investigating the controlled hydrolysis of the nitrile groups to amides or carboxylic acids, which could yield derivatives with interesting biological or coordination properties.

Cycloaddition Reactions: Exploring the participation of the nitrile groups in cycloaddition reactions to form new heterocyclic rings.

Coordination Chemistry: Studying the ability of the nitrogen atoms in the nitrile groups and the imidazolidinone ring to coordinate with metal ions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). The reactivity of dicarbonyl compounds and their ability to interact with biological molecules could also provide inspiration for exploring the bio-coordination chemistry of this molecule. nih.gov

Synergistic Approaches Combining Synthesis, Computation, and Applied Research for Emerging Technologies

The most impactful advancements will likely arise from a synergistic approach that integrates synthetic chemistry, computational modeling, and applied research. This multidisciplinary strategy will be essential for translating the fundamental properties of this compound into tangible technological applications.

Future integrated research programs could focus on:

Development of Bioactive Compounds: Combining synthetic derivatization with computational docking studies and in vitro screening to explore the potential of this compound derivatives as therapeutic agents. The diverse biological activities of imidazolidine derivatives, including anticancer and antimicrobial properties, provide a strong rationale for such investigations. researchgate.net

Design of Advanced Polymers: Using computational models to predict the properties of polymers incorporating the 2-oxoimidazolidine moiety, followed by targeted synthesis and characterization for applications such as high-performance plastics or membranes.

Creation of Novel Energetic Materials: The high nitrogen content of the molecule suggests its potential as a precursor for energetic materials. A combined theoretical and experimental approach could be used to design and safely synthesize new materials with tailored energetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.